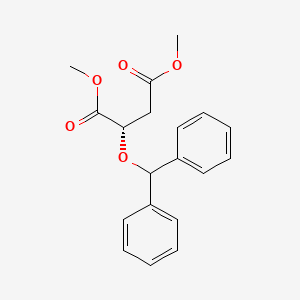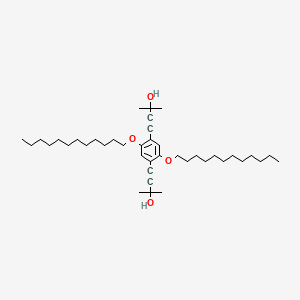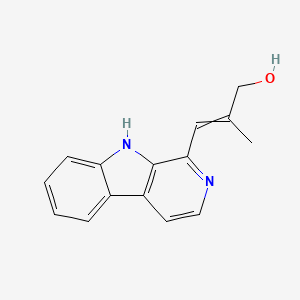![molecular formula C31H55N3O2 B12564178 6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide CAS No. 233609-67-1](/img/structure/B12564178.png)
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide is a synthetic organic compound characterized by its long alkyl chain and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide typically involves the reaction of octadecyl isocyanate with N-phenylhexanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for better control over reaction parameters and reducing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and coatings.
Mécanisme D'action
The mechanism of action of 6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminocaproic acid: Known for its antifibrinolytic properties and used in the treatment of bleeding disorders.
N-Phenylhexanamide: A simpler analog without the long alkyl chain, used in organic synthesis.
Uniqueness
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic amide group. This amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
233609-67-1 |
|---|---|
Formule moléculaire |
C31H55N3O2 |
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
6-(octadecylcarbamoylamino)-N-phenylhexanamide |
InChI |
InChI=1S/C31H55N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-32-31(36)33-28-23-18-21-26-30(35)34-29-24-19-17-20-25-29/h17,19-20,24-25H,2-16,18,21-23,26-28H2,1H3,(H,34,35)(H2,32,33,36) |
Clé InChI |
RAXOMUGPAAQXPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)




![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)





